molecular formula C17H19N5O2 B3015198 1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848866-58-0

1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B3015198
CAS RN: 848866-58-0
M. Wt: 325.372
InChI Key: FOFPUQIHAQCUQV-UHFFFAOYSA-N
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Description

1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications in various fields.

Scientific Research Applications

Molecular Structure Analysis

Research has delved into the molecular and crystal structures of derivatives similar to 1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. Studies show these molecules form various types of hydrogen bonds and π-π stacking interactions, influencing their solid-state configurations. For instance, certain derivatives form centrosymmetric dimers via C-H...O hydrogen bonds, linked into chains or sheets through π-π stacking interactions, highlighting their potential in material science for designing molecular architectures (Trilleras et al., 2009).

Mesoionic Compounds Synthesis

The synthesis and properties of mesoionic compounds, analogs of purine-2,8-dione, have been explored, revealing their predominant tautomeric forms and hydrolytic ring-opening reactions. Such studies shed light on the chemical behavior of these compounds, potentially useful in developing new chemical reactions or materials (Coburn & Taylor, 1982).

Pharmacological Evaluation

Compounds containing the pyrimido[2,1-f]purine fragment have been synthesized and evaluated for their pharmacological properties. High affinity for certain receptors suggests these compounds' potential in drug development, particularly as ligands for neurological targets. The in vivo pharmacological evaluations, including tests for anxiolytic-like and antidepressant-like activities, underscore their therapeutic promise (Jurczyk et al., 2004).

Chemical Properties and Reactions

Investigations into the ionization and methylation reactions of purine-6,8-diones provide insight into their chemical properties, such as acidity constants and reaction mechanisms. Understanding these properties is crucial for their application in synthetic chemistry and drug discovery (Rahat et al., 1974).

Antiinflammatory Activity

The antiinflammatory activity of substituted analogues based on the pyrimidopurinedione ring system has been demonstrated in models of chronic inflammation. Such compounds' cyclooxygenase inhibitory activity and lack of side-effect liabilities, like gastric ulcer induction, mark them as potential leads for antiinflammatory drug development (Kaminski et al., 1989).

Mechanism of Action

Mode of Action

Its structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structure, it’s plausible that it could influence pathways involving purine metabolism or signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets .

properties

IUPAC Name

1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-6-4-7-12(10-11)21-8-5-9-22-13-14(18-16(21)22)19(2)17(24)20(3)15(13)23/h4,6-7,10H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFPUQIHAQCUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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